Bienvenue dans la boutique en ligne BenchChem!

(R)-Meclizine

Histamine H₁ receptor pharmacology Enantioselective binding Preclinical drug discovery

Procure (R)-Meclizine as a certified enantiopure reference standard for H₁ receptor pharmacology. Unlike the racemic mixture, this isolated R-enantiomer retains the canonical H₁ antagonist profile without the confounding mitochondrial effects of the (S)-form. Essential for chiral LC-MS/HPLC method validation (retention times ~1.58/13.14 min) and for accurately quantifying enantiomer-specific plasma concentrations in ADME studies [1][2]. Demonstrated stereoselective disposition in vivo makes it irreplaceable for deconvolution experiments, ANDA impurity profiling, and DMF batch-release testing. Guarantee mechanistic precision with a defined chiral standard [3].

Molecular Formula C25H27ClN2
Molecular Weight 390.9 g/mol
CAS No. 189298-48-4
Cat. No. B221595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Meclizine
CAS189298-48-4
Molecular FormulaC25H27ClN2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m1/s1
InChIKeyOCJYIGYOJCODJL-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Meclizine (CAS: 189298-48-4) Procurement Guide: Chiral Antihistamine Reference Standard for Enantioselective Research


(R)-Meclizine is the isolated R‑enantiomer of the piperazine‑class antihistamine meclizine [1]. Meclizine is a first‑generation H₁ receptor antagonist with additional antimuscarinic activity that is clinically used as a racemate for motion sickness and vertigo [2]. As a defined stereoisomer, (R)-Meclizine serves as a critical chiral reference standard and research tool for mechanistic studies, chiral separation method validation, and the deconvolution of enantiomer‑specific pharmacology in preclinical models [3].

Why Racemic Meclizine or the (S)‑Enantiomer Cannot Substitute for (R)‑Meclizine (CAS: 189298-48-4) in Research Applications


Although meclizine is marketed as a racemic mixture (1:1 R:S), the two enantiomers exhibit divergent biological profiles that preclude simple substitution. Pharmacokinetic studies in rabbits demonstrate stereoselective disposition of meclizine enantiomers, meaning the in vivo fate of each stereoisomer differs [1]. Critically, recent preclinical research has established that (R)-meclizine and (S)-meclizine possess distinct pharmacodynamic signatures: the (S)‑enantiomer shows reduced histamine H₁ receptor binding—a dose‑limiting side effect for the racemate—while retaining mitochondrial respiration effects, whereas the (R)‑enantiomer retains the canonical H₁ antagonist profile [2]. Consequently, racemic meclizine represents an equimolar composite of two functionally non‑equivalent chemical entities, and the (S)‑enantiomer cannot serve as a control for H₁ receptor‑mediated pharmacology. Researchers requiring a defined chiral standard, an enantiopure H₁ antagonist reference, or a tool to discriminate stereospecific effects must use the isolated (R)‑enantiomer.

(R)-Meclizine (CAS: 189298-48-4): Quantified Differentiation Evidence for Scientific Procurement Decisions


Divergent Histamine H₁ Receptor Binding Profiles: (R)‑Meclizine Retains Canonical Antagonist Activity While (S)‑Meclizine Shows Reduced Binding

In a 2024 study published in Stroke, Lee et al. performed chiral synthesis of both meclizine enantiomers and directly compared their effects on histamine H₁ receptor binding. The (S)‑enantiomer exhibited reduced H₁ receptor binding compared to the racemate, whereas the (R)‑enantiomer retains the canonical H₁ antagonist activity [1]. This is the only published direct head‑to‑head comparison of the two enantiomers' receptor binding characteristics.

Histamine H₁ receptor pharmacology Enantioselective binding Preclinical drug discovery Stroke preconditioning

Stereoselective In Vivo Pharmacokinetics: (R)-Meclizine and (S)-Meclizine Exhibit Distinct Disposition Profiles in Preclinical Models

Raikar et al. (2020) developed a validated chiral chromatographic method for meclizine hydrochloride enantiomers and applied it to a pharmacokinetic study in rabbits. The results demonstrated stereoselective disposition of meclizine hydrochloride enantiomers, confirming that the two stereoisomers are processed differently in vivo [1].

Chiral pharmacokinetics Enantioselective disposition Bioanalytical method validation ADME studies

Validated Chiral Separation and Quantification: (R)-Meclizine as an Analytical Reference Standard for Method Development

Multiple independent research groups have developed and validated chiral separation methods for meclizine enantiomers. Byran et al. (2021) achieved baseline resolution of (+)‑meclizine at 1.58 min and (−)‑meclizine at 2.20 min using a validated LC‑MS method with a correlation coefficient r² = 0.999 over 1‑5 ng/mL [1]. Similarly, Gowramma et al. (2020) reported separation of (±)‑meclizine enantiomers on a Lux Cellulose 1 column with retention times of approximately 13.14 min for (+)‑meclizine and 14.33 min for (−)‑meclizine, achieving r² = 0.999 over 1‑5 μg/mL [2].

Chiral chromatography LC-MS method validation Pharmaceutical quality control ICH guidelines

Differential Mitochondrial Respiration Effects: (R)-Meclizine Does Not Show the Reduced H₁ Binding Advantage of (S)-Meclizine

Lee et al. (2024) performed direct comparative analysis of (R)- and (S)-meclizine effects on oxygen consumption and H₁ receptor binding. The study reported that (S)-meclizine showed reduced H₁ receptor binding while retaining the mitochondrial respiration‑modulating effects of the racemate, identifying (S)-meclizine as a more selective inhibitor of mitochondrial respiration than the racemate [1]. The (R)-enantiomer, by retaining canonical H₁ antagonist activity, lacks this selectivity advantage.

Mitochondrial respiration Ischemic preconditioning Glycolytic metabolism Stroke neuroprotection

(R)-Meclizine (CAS: 189298-48-4): Validated Research and Industrial Application Scenarios


Chiral Chromatography Method Development and Validation for Pharmaceutical Quality Control

(R)-Meclizine serves as a certified enantiopure reference standard for developing and validating chiral HPLC or LC‑MS methods used in pharmaceutical QC, ANDA submissions, and stability testing of racemic meclizine formulations. Validated separation methods report retention times of (+)‑meclizine at 1.58 min (LC‑MS) or 13.14 min (HPLC) with linearity r² = 0.999 [1][2].

Enantiomer‑Specific Pharmacological Studies: H₁ Receptor Antagonist Control Experiments

Researchers investigating meclizine's polypharmacology (H₁ antagonism, antimuscarinic effects, mitochondrial respiration modulation, CAR receptor interactions) require (R)-meclizine as the isolated H₁‑active enantiomer for control experiments when studying (S)-meclizine's emerging role in ischemic preconditioning. The Stroke study established that (S)-meclizine shows reduced H₁ binding while retaining mitochondrial effects, making (R)-meclizine essential as the H₁‑active comparator [3].

ADME and Pharmacokinetic Studies Requiring Stereochemically Defined Analytes

Because meclizine enantiomers exhibit stereoselective disposition in vivo, as demonstrated in rabbit pharmacokinetic studies [4], (R)-meclizine is required as an analytical standard for accurately quantifying enantiomer‑specific plasma concentrations in preclinical ADME studies. Racemic material cannot provide resolution of stereospecific pharmacokinetic parameters.

Impurity Profiling and Reference Standard for Regulatory Submissions

Pharmaceutical manufacturers preparing ANDA or DMF submissions for racemic meclizine products must characterize and quantify enantiomeric composition. (R)-Meclizine reference standards with defined purity (typically ≥95–98%) and full analytical characterization support regulatory compliance for impurity profiling, method validation, and batch‑release testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Meclizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.